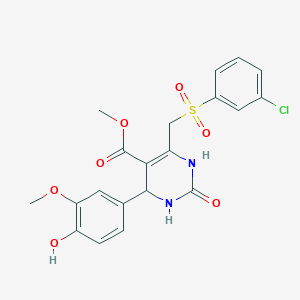
Methyl 6-(((3-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(((3-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O7S and its molecular weight is 466.89. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(((3-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(((3-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Research on compounds structurally related to the one mentioned focuses significantly on chemical synthesis and the exploration of derivatives with potential biological activities. For example, the preparation of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivatives and their rearrangements to give various functional compounds showcases the interest in tetrahydropyrimidine scaffolds for developing novel chemicals with potential application in drug development and other areas (E. Bullock, R. Carter, B. Gregory, & D. C. Shields, 1972). Such synthetic pathways might offer insights into the manipulation of the core structure of the mentioned compound for various scientific applications.
Structural Analysis and Docking Studies
Structural analysis and docking studies of tetrazole derivatives reveal the detailed interactions these molecules can have with biological targets, such as enzymes, suggesting a method for investigating the interactions between related compounds and biological molecules (B. J. Al-Hourani et al., 2015). Such studies are crucial for the design of compounds with potential therapeutic effects, indicating a pathway for the exploration of the biological activities of similar compounds.
Polymorphism and Crystal Packing
Research into the polymorphism and crystal packing of biologically active dihydropyrimidinium hydrochloride derivatives provides insight into the solid-state properties of such compounds, which are essential for understanding their stability, formulation, and bioavailability (P. Panini et al., 2014). This research underscores the importance of solid-state chemistry in the development of pharmaceutical compounds.
Electrosynthesis and Transformation
The electrosynthesis of methyl or aryl sulfonyl hydroxy biphenyls from chlorophenyl sulfones showcases the versatility of electrochemical methods in the synthesis of complex organic molecules, potentially including derivatives of the compound (P. Boy, C. Combellas, S. Fielding, & A. Thiebault, 1991). These methods may offer environmentally friendly alternatives for the synthesis of related compounds.
Propriétés
IUPAC Name |
methyl 6-[(3-chlorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O7S/c1-29-16-8-11(6-7-15(16)24)18-17(19(25)30-2)14(22-20(26)23-18)10-31(27,28)13-5-3-4-12(21)9-13/h3-9,18,24H,10H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFDFCFTSLUHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3-chlorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



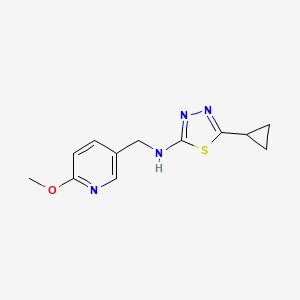
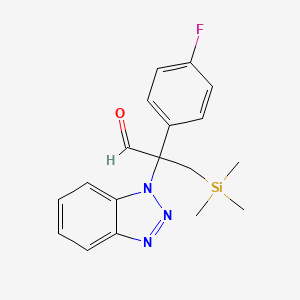
![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)
![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)
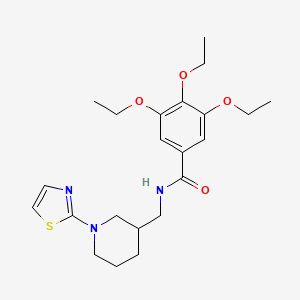

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

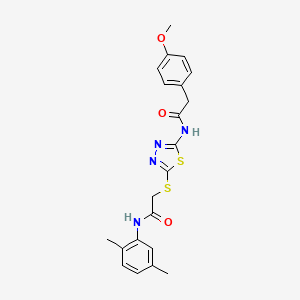
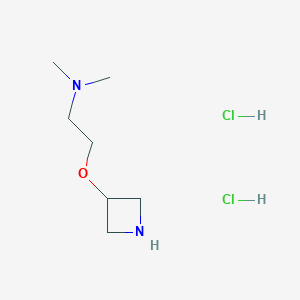
![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)